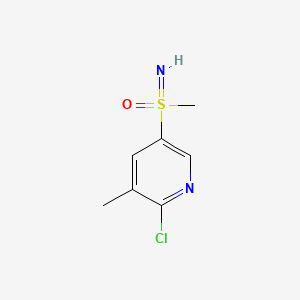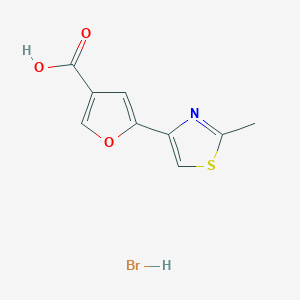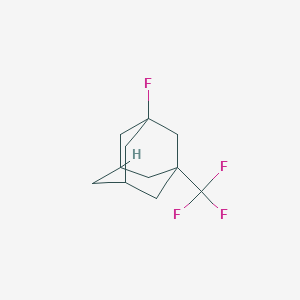
1-Fluoro-3-(trifluoromethyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the adamantane framework. The unique structure imparts distinct physical and chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(trifluoromethyl)adamantane can be synthesized through the fluorination of 3-hydroxyadamantane-1-carboxylic acid. The process involves the use of fluorinating agents under controlled conditions to introduce the fluorine atom and the trifluoromethyl group . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve high purity and yield .
化学反应分析
Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions typically involve controlled temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives of adamantane, which can be further functionalized for specific applications .
科学研究应用
1-Fluoro-3-(trifluoromethyl)adamantane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its antiviral and anticancer properties, as well as its potential use in the development of new pharmaceuticals.
作用机制
The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
- 1-Fluoroadamantane
- 3-(Trifluoromethyl)adamantane
- 1,3-Difluoroadamantane
Comparison: 1-Fluoro-3-(trifluoromethyl)adamantane is unique due to the simultaneous presence of a fluorine atom and a trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various applications .
属性
分子式 |
C11H14F4 |
|---|---|
分子量 |
222.22 g/mol |
IUPAC 名称 |
1-fluoro-3-(trifluoromethyl)adamantane |
InChI |
InChI=1S/C11H14F4/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13,14)15/h7-8H,1-6H2 |
InChI 键 |
VBLXHEKPRVVEOC-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
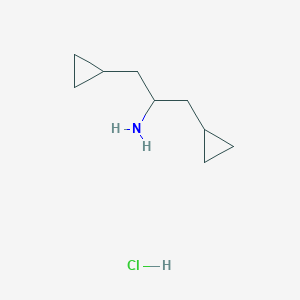
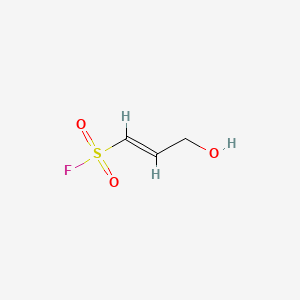

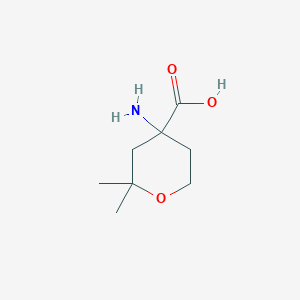

![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
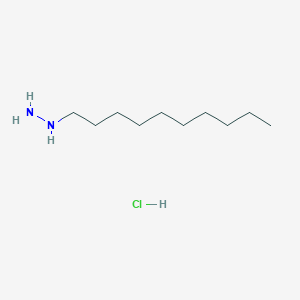
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
